molecular formula C8H15NO2 B13950231 1-(4-Methoxypiperidin-1-yl)ethanone CAS No. 4045-23-2

1-(4-Methoxypiperidin-1-yl)ethanone

Cat. No.: B13950231
CAS No.: 4045-23-2
M. Wt: 157.21 g/mol
InChI Key: WDTGTFSMVDDCPB-UHFFFAOYSA-N
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Description

1-(4-Methoxypiperidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methoxy group and an ethanone moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(4-Methoxypiperidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 4-methoxypiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Synthetic Route

      Reactants: 4-methoxypiperidine, acetyl chloride

      Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane)

      Procedure: The 4-methoxypiperidine is dissolved in dichloromethane, and acetyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours. After completion, the mixture is washed with water and the organic layer is separated. The solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.

  • Industrial Production

    • Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or neutral medium

      Products: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol or tetrahydrofuran)

      Products: Reduction typically yields the corresponding alcohol, 1-(4-Methoxypiperidin-1-yl)ethanol.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic or neutral medium

      Products: Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Methoxypiperidin-1-yl)ethanone has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology

    • Investigated for its potential as a building block in the synthesis of biologically active compounds.
    • Studied for its interactions with biological macromolecules and potential pharmacological properties.
  • Medicine

    • Explored for its potential use in drug discovery and development.
    • Evaluated for its activity against various biological targets, including enzymes and receptors.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidin-1-yl)ethanone is primarily determined by its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various chemical reactions, which can influence its biological activity and therapeutic potential.

Comparison with Similar Compounds

1-(4-Methoxypiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

  • 1-(4-Methylpiperazin-1-yl)ethanone

    • Similar structure but with a methyl group instead of a methoxy group.
    • Exhibits different chemical reactivity and biological activity.
  • 1-(4-Hydroxypiperidin-1-yl)ethanone

    • Contains a hydroxyl group instead of a methoxy group.
    • Shows distinct properties in terms of solubility and reactivity.
  • 1-(4-Ethylpiperidin-1-yl)ethanone

    • Features an ethyl group in place of the methoxy group.
    • Demonstrates unique chemical and biological characteristics.

Properties

CAS No.

4045-23-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-methoxypiperidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3

InChI Key

WDTGTFSMVDDCPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)OC

Origin of Product

United States

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